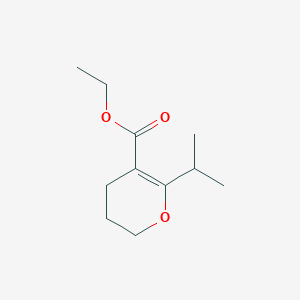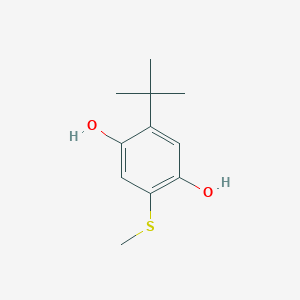![molecular formula C19H28N4O3 B14262523 (4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] CAS No. 143570-03-0](/img/structure/B14262523.png)
(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] is a complex organic compound characterized by the presence of methoxy, phenylene, and piperazinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] typically involves the reaction of 4-methoxy-1,3-phenylenediamine with 4-methylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often involving solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The piperazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Alkylated or acylated piperazinyl derivatives.
科学的研究の応用
(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of (4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- (4-Methoxy-1,3-phenylene)bis(azo)benzene-1,3-diamine
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- Phenol, 4,4’-(1-methylethylidene)bis-
Uniqueness
(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] is unique due to its specific combination of methoxy, phenylene, and piperazinyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
143570-03-0 |
|---|---|
分子式 |
C19H28N4O3 |
分子量 |
360.5 g/mol |
IUPAC名 |
[4-methoxy-3-(4-methylpiperazine-1-carbonyl)phenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H28N4O3/c1-20-6-10-22(11-7-20)18(24)15-4-5-17(26-3)16(14-15)19(25)23-12-8-21(2)9-13-23/h4-5,14H,6-13H2,1-3H3 |
InChIキー |
DLXJQDXXAYJGBG-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
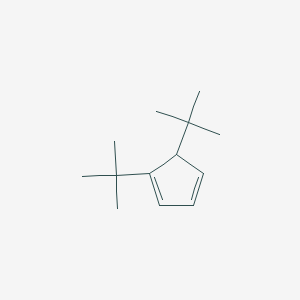
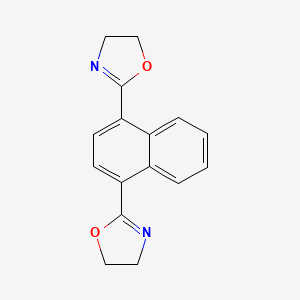

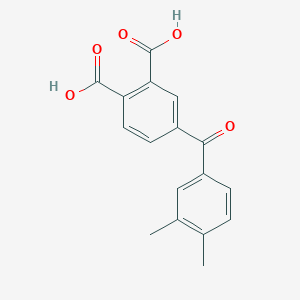
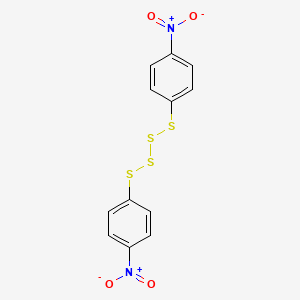
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)


![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
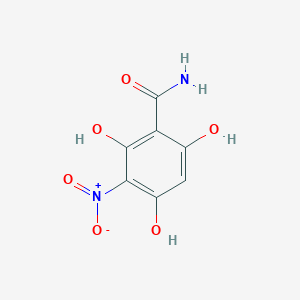
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
